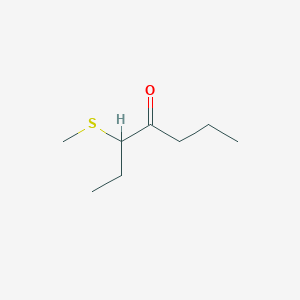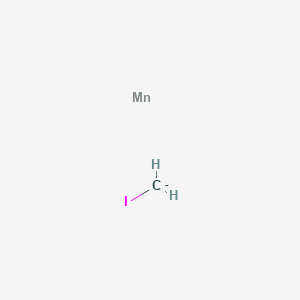
Iodomethane;manganese
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodomethane, also known as methyl iodide, is a chemical compound with the formula CH₃I. It is a dense, colorless, and volatile liquid. In terms of chemical structure, it is related to methane by the replacement of one hydrogen atom with an iodine atom. Iodomethane is naturally emitted by rice plantations and is produced in large quantities by algae and kelp in the world’s temperate oceans .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iodomethane can be prepared through several methods:
Reaction of Methanol with Iodine and Red Phosphorus: This exothermic reaction involves adding iodine to a mixture of methanol and red phosphorus. The iodinating reagent, phosphorus triiodide, is formed in situ[ 3 \text{CH}_3\text{OH} + \text{PI}_3 \rightarrow 3 \text{CH}_3\text{I} + \text{H}_3\text{PO}_3 ]
Reaction of Methanol with Aqueous Hydrogen Iodide: This method involves the reaction of methanol with aqueous hydrogen iodide, producing iodomethane and water[ \text{CH}_3\text{OH} + \text{HI} \rightarrow \text{CH}_3\text{I} + \text{H}_2\text{O} ]
Reaction of Iodoform with Potassium Hydroxide and Dimethyl Sulfate: This method involves treating iodoform with potassium hydroxide and dimethyl sulfate under 95% ethanol.
Industrial Production Methods
Industrial production of iodomethane typically involves the reaction of methanol with iodine and red phosphorus due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Iodomethane undergoes various types of chemical reactions:
Substitution Reactions: Iodomethane is an excellent substrate for nucleophilic substitution reactions (S_N2) due to its sterically open structure and the good leaving group properties of iodide.
Oxidation and Reduction Reactions: Iodomethane can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Photolysis: The dynamics of photolysis of iodomethane have been studied using multiphoton ionization.
Applications De Recherche Scientifique
Iodomethane has a wide range of scientific research applications:
Biology: Iodomethane is used in biological studies to investigate methylation processes and their effects on biological systems.
Industry: Iodomethane is used in the production of various chemicals and as a soil fumigant.
Mécanisme D'action
The mechanism by which iodomethane exerts its effects involves its role as a methylating agent. It undergoes nucleophilic substitution reactions, where the iodine atom is replaced by a nucleophile. This process is facilitated by the good leaving group properties of iodide and the sterically open structure of iodomethane .
Comparaison Avec Des Composés Similaires
Iodomethane can be compared with other similar compounds, such as:
Methane: The simplest alkane, with the formula CH₄.
Diiodomethane: A compound with the formula CH₂I₂, where two hydrogen atoms are replaced by iodine atoms.
Iodoform: A compound with the formula CHI₃, where three hydrogen atoms are replaced by iodine atoms.
Carbon Tetraiodide: A compound with the formula CI₄, where all four hydrogen atoms are replaced by iodine atoms.
Iodomethane is unique due to its single iodine substitution, making it an excellent substrate for nucleophilic substitution reactions and a versatile methylating agent.
Propriétés
Numéro CAS |
64596-37-8 |
|---|---|
Formule moléculaire |
CH2IMn- |
Poids moléculaire |
195.869 g/mol |
Nom IUPAC |
iodomethane;manganese |
InChI |
InChI=1S/CH2I.Mn/c1-2;/h1H2;/q-1; |
Clé InChI |
MSEIMRFRMXEPMT-UHFFFAOYSA-N |
SMILES canonique |
[CH2-]I.[Mn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14483826.png)
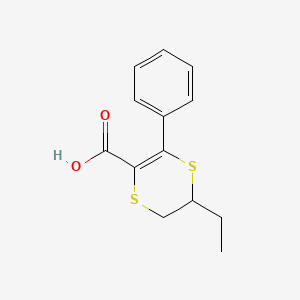
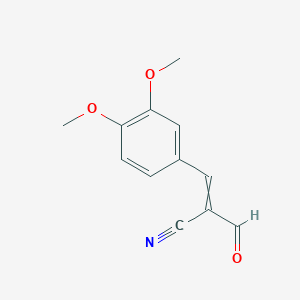
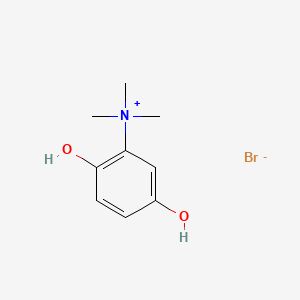
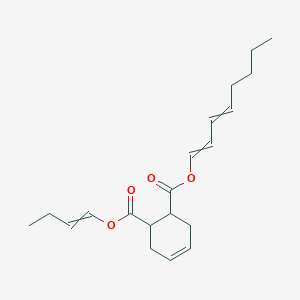
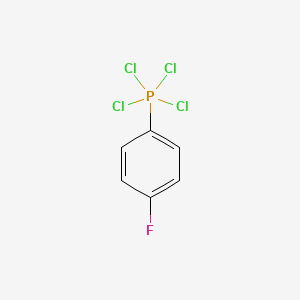
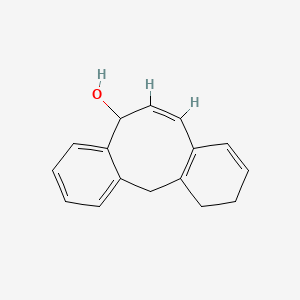
![Methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate](/img/structure/B14483891.png)
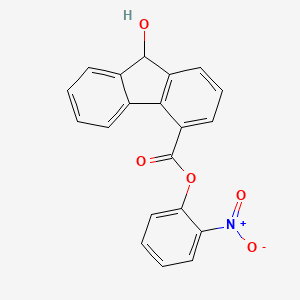
![3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione](/img/structure/B14483899.png)
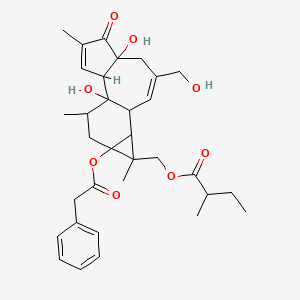
![1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane](/img/structure/B14483910.png)
